

comparison of yields for sulfonamide formation with different sulfonyl chlorides

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Compound of Interest

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Comparison of Sulfonamide Formation Yields with Various Sulfonyl Chlorides

The synthesis of sulfonamides, a critical functional group in a vast array of pharmaceuticals, is most commonly achieved through the reaction of a sulfonyl chloride with a primary or secondary amine. The yield of this reaction can be influenced by several factors, including the steric and electronic properties of both the sulfonyl chloride and the amine, as well as the reaction conditions. This guide summarizes experimental data from various studies to provide a comparative overview of sulfonamide formation yields with different sulfonyl chlorides.

Key Factors Influencing Yields

The reactivity of sulfonyl chlorides is a key determinant of sulfonamide yield. Generally, sulfonyl chlorides are highly reactive electrophiles, readily coupling with amines to form the sulfonamide bond.^[1] However, the nature of the substituent on the sulfonyl group can modulate this reactivity. Electron-withdrawing groups can increase the electrophilicity of the sulfur atom, potentially leading to faster reactions, while bulky substituents may hinder the approach of the amine nucleophile, possibly reducing yields. The choice of base and solvent also plays a crucial role in optimizing reaction conditions and maximizing yields.^[2]

Experimental Data Summary

The following tables summarize the yields of sulfonamide formation from various sulfonyl chlorides with different amines under specified reaction conditions.

Table 1: Synthesis of Sulfonamides from Tosyl Chloride and N-Silylamines[3]

Entry	N-Silylamine	Product	Yield (%)
1	N-(trimethylsilyl)aniline	N-phenyl-4-methylbenzenesulfonamide	98
2	N-(trimethylsilyl)diethylamine	N,N-diethyl-4-methylbenzenesulfonamide	99
3	N-(trimethylsilyl)isobutylamine	N-isobutyl-4-methylbenzenesulfonamide	99
4	N-(trimethylsilyl)benzylamine	N-benzyl-4-methylbenzenesulfonamide	99
5	N-(trimethylsilyl)dibenzylamine	N,N-dibenzyl-4-methylbenzenesulfonamide	99

Table 2: Late-Stage Sulfonamide Formation from Complex Primary Sulfonamides via In Situ Generated Sulfonyl Chlorides[1]

Entry	Primary Sulfonamide	Amine	Product	Yield (%)
1	Furosemide	Amoxapine	Furosemide-Amoxapine Conjugate	86
2	Celecoxib	Paroxetine	Celecoxib-Paroxetine Conjugate	86
3	Celecoxib	Sitagliptin	Celecoxib-Sitagliptin Conjugate	70
4	Glibenclamide precursor	Duloxetine	Glibenclamide-Duloxetine Conjugate	75

Table 3: Comparison of Sulfonyl Chloride vs. Sulfonyl Fluoride Reactivity[3]

Sulfonyl Halide	Amine	Product	Yield (%)
p-Toluenesulfonyl chloride	N-(trimethylsilyl)morpholine	4-(p-tolylsulfonyl)morpholine	>99
p-Toluenesulfonyl fluoride	N-(trimethylsilyl)morpholine	4-(p-tolylsulfonyl)morpholine	53
Benzenesulfonyl chloride	N-(trimethylsilyl)morpholine	4-(phenylsulfonyl)morpholine	>99
Benzenesulfonyl fluoride	N-(trimethylsilyl)morpholine	4-(phenylsulfonyl)morpholine	75

Experimental Protocols

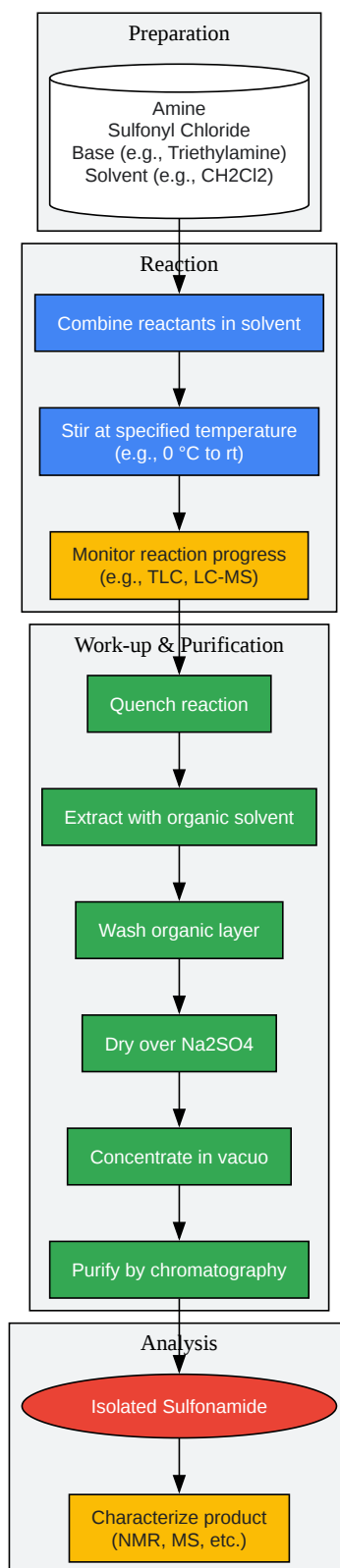
General Procedure for Sulfonamide Synthesis from Sulfonyl Chlorides and N-Silylamines:[3]

A solution of the N-silylamine (1 mmol) and the sulfonyl chloride (1 mmol) in acetonitrile (15 mL) was heated to reflux for 1 hour. The solvent was then removed under reduced pressure to yield the crude sulfonamide product, which was subsequently purified by appropriate methods. For solvent-free reactions, the N-silylamine and sulfonyl chloride were mixed and heated, and the byproduct trimethylsilyl chloride was removed by distillation.[3]

Protocol for Late-Stage Sulfonamide Formation via In Situ Sulfonyl Chloride Generation:[1]

To a solution of the primary sulfonamide (1.00 equiv) in tBuOH (0.1 M) were added MgCl₂ (2.55 equiv) and Pyry-BF₄ (2.00 equiv). The reaction mixture was stirred at 60 °C for 3–5 hours. After the formation of the sulfonyl chloride was complete, the corresponding amine was added, and the reaction was stirred until completion. The resulting sulfonamide was then isolated and purified.

Experimental Workflow Diagram



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Caption: General workflow for the synthesis of sulfonamides.

Conclusion

The data presented indicates that the reaction of sulfonyl chlorides with amines is a high-yielding method for the preparation of sulfonamides. Sulfonyl chlorides generally exhibit higher reactivity and provide better yields compared to the corresponding sulfonyl fluorides.[3] The use of N-silylamines offers a particularly efficient route, often resulting in near-quantitative yields of the desired sulfonamide.[3] For complex, late-stage functionalization, in situ generation of sulfonyl chlorides from primary sulfonamides has proven to be a powerful strategy, enabling the synthesis of intricate drug-like molecules with good to excellent yields.[1] Researchers should consider the specific electronic and steric properties of their substrates and optimize reaction conditions to achieve the highest possible yields in their sulfonamide synthesis endeavors.

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References

- 1. Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF₄ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
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